5-Bromo-7h-benzo[c]fluorene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7H-benzo[c]fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br/c18-16-10-12-9-11-5-1-2-6-13(11)17(12)15-8-4-3-7-14(15)16/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSJFPRXBBMGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C4=CC=CC=C43)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 7h Benzo C Fluorene and Analogous Structures
Strategies for Benzo[c]fluorene Core Synthesis
The construction of the fundamental benzo[c]fluorene skeleton is a critical first step. Various synthetic approaches have been developed, primarily revolving around annulation and cyclization reactions.
Annulation and Cyclization Approaches to the Benzo[c]fluorene Framework
Annulation, the formation of a new ring onto a pre-existing one, is a common strategy. Palladium-catalyzed annulation of 5-(2-bromophenyl)pent-3-en-1-ynes has been developed for the synthesis of benzo[a]fluorene derivatives, a structurally related isomer. exlibrisgroup.com This process involves a cascade of reactions including oxidative addition, insertion, C-H activation, and reductive elimination. exlibrisgroup.com Similarly, palladium-catalyzed dehydrogenative [4+2] annulation of 1-indanones with alkynes provides a route to benzo[c]fluorenone derivatives. rsc.org This protocol involves the in-situ formation of indenones followed by oxidative cyclization with alkynes. rsc.org
Lewis acid-catalyzed Prins-type cyclization has also been employed for the construction of benzo[a]fluorene and benzo[c]fluorene ring systems. rsc.orgnih.gov Michael reaction of acetoacetate (B1235776) with 2-benzylideneindan-l-one has been reported to yield an annulation product that can be a precursor to benzo[c]chromenes, highlighting the versatility of annulation strategies. mdpi.com
Reductive Cyclization Protocols for Benzo[c]fluorene Derivatives
Reductive cyclization offers another effective route to the benzo[c]fluorene core. A notable example is the single-component cyclization of 2-benzylidene-1-tetralones in the presence of a sodium borohydride-aluminium chloride system to prepare 5H-benzo[c]fluorene derivatives. nih.govresearchgate.net This method has been utilized to synthesize a variety of these compounds. nih.gov
Regioselective Bromination of Fluorene (B118485) and Benzo[c]fluorene Systems
Once the benzo[c]fluorene or a related fluorene core is established, the next crucial step is the regioselective introduction of a bromine atom. This is typically achieved through electrophilic aromatic substitution.
Electrophilic Aromatic Substitution for Site-Specific Bromination
Electrophilic aromatic substitution is a fundamental reaction in which an electrophile, in this case, a bromine species, replaces a hydrogen atom on an aromatic ring. minia.edu.egfiveable.me For bromination, molecular bromine (Br₂) is often used in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). minia.edu.eg The catalyst polarizes the Br-Br bond, generating a potent electrophile that attacks the electron-rich aromatic ring. minia.edu.eg The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, before loss of a proton restores aromaticity. researchgate.net The regioselectivity of the bromination is influenced by the electronic and steric properties of the substituents already present on the aromatic framework.
Bromination of Fluorene and its Derivatives: Direct and Indirect Methods
The direct bromination of fluorene and its derivatives can be achieved using brominating agents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. For instance, the direct bromination of 11,11-dimethyl-11H-benzo[b]fluorene with bromine in acetic acid selectively yields the 2-bromo derivative. The regioselectivity in this case is directed by the dimethyl groups.
Indirect methods for introducing bromine can also be employed. While direct fluorination and iodination of aromatic rings can be challenging, various reagents and conditions have been developed to overcome these hurdles, which could be adapted for bromination under specific circumstances. jove.comlibretexts.org For example, for iodination, an oxidizing agent is often required to generate a more potent electrophilic iodine species. libretexts.org
Advanced Derivatization via Cross-Coupling Reactions
The bromine atom in 5-Bromo-7H-benzo[c]fluorene and its analogs serves as a versatile handle for further functionalization through various cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used to introduce a variety of substituents onto the aromatic core. nih.gov For example, 5-bromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] can be converted to the corresponding boronic acid, which can then participate in Suzuki coupling reactions. koreascience.kr Even sterically hindered bromo-compounds can undergo Suzuki-Miyaura cross-coupling under specific catalytic conditions. acs.org These reactions are instrumental in synthesizing more complex molecules, including oligomers and polymers for applications in organic electronics.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylation of Brominated Fluorenes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis and is particularly effective for the arylation of halogenated aromatic compounds like brominated fluorenes. preprints.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. preprints.orgmdpi.com The versatility and functional group tolerance of this method make it a powerful tool for modifying complex molecular scaffolds. preprints.org
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
Oxidative Addition: A low-valent Palladium(0) catalyst reacts with the aryl halide (e.g., a brominated fluorene) to form a Pd(II) complex. mdpi.com
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, typically facilitated by a base. This step forms a new diorganopalladium(II) complex. mdpi.com
Reductive Elimination: The two organic partners on the palladium complex couple, yielding the final arylated product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com
In the context of producing derivatives of this compound, this reaction can be envisioned for introducing various aryl substituents at the 5-position. A crucial precursor for such a reaction is the corresponding boronic acid or ester derivative. For instance, a related compound, 5-bromo spiro[benzo[c]fluorene-7,9'-fluorene], has been used as a starting material to synthesize spiro[benzo[c]fluorene-7,9'-fluorene]-5-ylboronic acid, which is an ideal substrate for subsequent Suzuki-Miyaura coupling reactions. koreascience.kr
The reaction conditions are highly tunable, with a wide array of catalysts, ligands, and bases available to optimize yield and selectivity for specific substrates.
Table 1: Typical Components in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Component | Examples | Purpose |
|---|---|---|
| Catalyst | [Pd(PPh₃)₄], Pd(OAc)₂, NHC–Pd(II) complexes | Facilitates the C-C bond formation. preprints.orgrsc.org |
| Ligand | Triphenylphosphine (PPh₃), N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium catalyst and modulates its reactivity. preprints.orgrsc.org |
| Boron Reagent | Arylboronic acids, Potassium trifluoroborates | Source of the aryl group to be coupled. mdpi.comrsc.org |
| Organic Halide | Aryl bromides, Aryl chlorides, Aryl triflates | The electrophilic partner in the coupling reaction. preprints.org |
| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the organoboron reagent for transmetalation. preprints.org |
| Solvent | Toluene, 1,4-Dioxane, Aqueous mixtures | Solubilizes reactants and influences reaction rate. preprints.org |
C-H Activation and Directed Functionalization Strategies
C-H activation has emerged as an atom- and step-economical strategy for the synthesis and functionalization of complex molecules, bypassing the need for pre-functionalized starting materials like halides or organometallics. jst.go.jp This approach involves the direct transformation of a typically inert carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, often catalyzed by transition metals such as palladium and rhodium. jst.go.jpoup.com
A key element in many C-H activation reactions is the use of a directing group. This functional group, present on the substrate, coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity (e.g., ortho-C-H functionalization). oup.comhbni.ac.in
While direct C-H arylation of this compound itself is not explicitly detailed in the provided sources, the application of these strategies to analogous and related structures highlights their potential. For example:
Palladium-catalyzed C(sp³)–H functionalization has been used to construct tetrahydro-2H-fluorenes, which are useful building blocks for more complex structures. jst.go.jp
Rhodium-catalyzed C-H activation has been employed for the one-pot synthesis of N-polycyclic aromatic hydrocarbons (N-PAHs) from simple aryl ketones and alkynes, proceeding through a cascade of C-H activations. hbni.ac.in
Iron(III)-catalyzed cycloaromatization of acyclic diaryldiyn-3-ones provides a direct route to 5-brominated benzo[b]fluorenones, demonstrating a C-H functionalization approach to introduce the bromo-substituent in a related scaffold. researchgate.net
The synthesis of fluorenols has been achieved via intramolecular C-H functionalization, showcasing the power of this method to form the core ring system. oup.com
These examples underscore the power of C-H activation to forge complex aromatic systems. The development of a directed C-H functionalization protocol for the benzo[c]fluorene core could provide a highly efficient and modular route to a wide range of derivatives.
Table 2: Examples of C-H Activation Strategies for Fluorene-type Scaffolds
| Catalytic System | Reaction Type | Substrate Type | Product Type |
|---|---|---|---|
| Pd(0) / Ligand | Benzylic C(sp³)–H Functionalization | Aryl-substituted alkanes | Tetrahydro-2H-fluorenes jst.go.jp |
| Cp*Rh-catalyst | C-H/N-O Annulation | Aryl ketones, Alkynes | N-Polycyclic Aromatic Hydrocarbons hbni.ac.in |
| Fe(III)-catalyst | Cycloaromatization | Acyclic diaryldiyn-3-ones | 5-Brominated benzo[b]fluorenones researchgate.net |
Photochemical Routes to Benzo[b]fluorene and Related Scaffolds
Photochemical reactions offer unique synthetic pathways that are often inaccessible through traditional thermal methods. A novel and straightforward route to substituted benzo[b]fluorenes has been developed utilizing the direct photochemical conversion of alkynylated chalcones. nih.govacs.orgnih.gov This method represents a significant advance, as the synthesis of benzo[b]fluorene scaffolds typically relies on multi-step sequences. acs.org
The process is triggered by irradiating an alcoholic solution of the chalcone (B49325) substrate with a high-power ultraviolet A (UV-A) light-emitting diode (LED) at approximately 365 nm. nih.govacs.org This initiation leads to a complex reaction cascade, ultimately forming the desired benzo[b]fluorene product with remarkable speed, often within a residence time of just five minutes in a continuous flow system. nih.gov The proposed mechanism involves the formation of a biradical species. nih.gov
The key advantages of this photochemical approach include:
Speed: Rapid formation of the target products. nih.gov
Efficiency: The reaction provides good yields. acs.org
Scalability: The use of a continuous flow reactor setup allows for reproducibility and scalability, enabling streamlined access to these important scaffolds. nih.govacs.org
Versatility: A variety of substituents can be incorporated into the final structure based on the starting materials. nih.gov
This photochemical strategy has been highlighted as a modern and efficient method for accessing the benzo[b]fluorene core, a close structural relative of benzo[c]fluorene.
Table 3: Research Findings on Photochemical Synthesis of Benzo[b]fluorenes
| Parameter | Finding | Reference |
|---|---|---|
| Methodology | Direct photochemical conversion of alkynylated chalcones | nih.gov |
| Light Source | High-power ultraviolet A (UV-A) LED (ca. 365 nm) | acs.org |
| Reaction Time | As low as 5 minutes in a continuous flow reactor | nih.gov |
| Key Advantage | Rapid, scalable, and streamlined access to benzo[b]fluorene scaffolds | nih.govacs.org |
| Proposed Intermediate | Biradical species | nih.gov |
Reactivity and Chemical Transformations of 5 Bromo 7h Benzo C Fluorene
Reactivity Profile of the Bromine Substituent in Benzo[c]fluorenes
The bromine substituent at the 5-position of the 7H-benzo[c]fluorene scaffold behaves as a typical aryl bromide, making it an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures or to introduce alkyl or vinyl groups. For 5-Bromo-7H-benzo[c]fluorene, a Suzuki-Miyaura coupling would enable the synthesis of 5-aryl-7H-benzo[c]fluorenes, significantly extending the polycyclic aromatic system.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This transformation would allow for the introduction of vinyl substituents at the 5-position of the benzo[c]fluorene core, leading to stilbene-like derivatives.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The Sonogashira coupling of this compound would yield 5-alkynyl-7H-benzo[c]fluorene derivatives, which are valuable precursors for further transformations or for the synthesis of materials with interesting photophysical properties.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. This allows for the introduction of primary or secondary amino groups at the 5-position, leading to the synthesis of various N-substituted 7H-benzo[c]fluoren-5-amines.
The general conditions for these palladium-catalyzed cross-coupling reactions are summarized in the table below.
| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |
| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP, XPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
This table presents typical conditions and specific reagents may vary depending on the substrate.
Intramolecular Cyclization and Cascade Reactions
The bromo substituent in benzo[c]fluorene derivatives can be strategically utilized to initiate intramolecular cyclization and cascade reactions, leading to the formation of complex, fused-ring systems. These reactions often proceed through the formation of an organometallic intermediate via oxidative addition of the C-Br bond to a low-valent transition metal, typically palladium.
A notable example is the synthesis of dihydro-5H-benzo[c]fluorenes, which can be prepared from appropriately substituted bromoarenes in a multi-step sequence that culminates in an intramolecular cyclization. researchgate.net While not starting from this compound itself, this demonstrates the utility of a bromo-substituted precursor in building the core structure.
In a related synthetic strategy, palladium-catalyzed cascade reactions of substrates containing a bromoaryl group have been shown to be effective in constructing polycyclic aromatic compounds. For instance, a palladium-promoted cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes has been developed for the synthesis of benzo[a]fluorene derivatives. acs.orgnih.gov This process involves a sequence of oxidative addition of the C-Br bond, insertion, C-H activation, and reductive elimination. acs.orgnih.gov A similar strategy could be envisioned for a suitably substituted this compound derivative to construct even more complex and extended aromatic systems, such as benzo[j]fluoranthenes. beilstein-journals.orgresearchgate.netrsc.org
The following table outlines a representative example of a palladium-catalyzed cascade cyclization leading to a benzo[a]fluorene, illustrating the potential for such reactions involving bromo-substituted precursors.
| Starting Material | Catalyst System | Base | Solvent | Temperature | Product | Yield | Reference |
| 5-(2-bromophenyl)pent-3-en-1-yne derivative | Pd(OAc)₂ / DPEphos | Bu₃N | DMF | 160 °C | Benzo[a]fluorene derivative | up to 86% | acs.org |
DPEphos = Bis[(2-diphenylphosphino)phenyl] ether
Post-Synthetic Modifications and Functional Group Interconversions
Post-synthetic modifications refer to the chemical transformations of a functional group on an already assembled molecular scaffold. In the context of this compound, this would involve reactions of the bromine atom or reactions of other functional groups on the benzo[c]fluorene core.
The primary post-synthetic modification of this compound is the replacement of the bromine atom through the cross-coupling reactions detailed in section 3.1. The newly introduced functional groups can then undergo a variety of interconversions. For example:
An alkynyl group , introduced via Sonogashira coupling, can undergo hydration to form a ketone, or be used in click chemistry reactions.
An amino group , introduced via Buchwald-Hartwig amination, can be acylated, alkylated, or converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of other functional groups (e.g., -OH, -CN, -X).
A vinyl group , introduced via the Heck reaction, can be oxidized to an aldehyde or a carboxylic acid, or participate in cycloaddition reactions.
An aryl group , introduced via Suzuki-Miyaura coupling, can possess its own functional groups that can be further manipulated.
The following table provides a summary of potential functional group interconversions on derivatives of 7H-benzo[c]fluorene obtained from the reactions of the 5-bromo precursor.
| Initial Functional Group (at C5) | Reagents | Resulting Functional Group |
| -C≡CR | H₂O, H₂SO₄, HgSO₄ | -C(O)CH₂R |
| -NH₂ | Ac₂O, pyridine | -NHC(O)CH₃ |
| -NH₂ | 1. NaNO₂, HCl; 2. CuCN | -CN |
| -CH=CH₂ | 1. O₃; 2. Zn, H₂O | -CHO |
| -CH=CH₂ | KMnO₄ | -COOH |
Advanced Spectroscopic Characterization Techniques for Fluorene Based Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 5-Bromo-7H-benzo[c]fluorene, both ¹H and ¹³C NMR would be employed to map out the carbon skeleton and the placement of hydrogen atoms.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct hydrogen environments and their connectivity. The aromatic region of the spectrum (typically δ 7.0-9.0 ppm) would be complex due to the multiple benzene (B151609) rings. The introduction of the bromine atom at the C5 position would cause a downfield shift for adjacent protons due to its electron-withdrawing inductive effect. The two protons at the C7 position (the methylene (B1212753) bridge) would likely appear as a singlet around δ 4.0 ppm, a characteristic signal for the fluorenyl moiety.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, 17 distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the 17 carbon atoms in the molecule. The carbon atom bonded to the bromine (C5) would exhibit a signal at a chemical shift influenced by the halogen's electronegativity. The methylene carbon (C7) would appear in the aliphatic region of the spectrum, typically around δ 37 ppm, similar to the parent fluorene (B118485) molecule.
Predicted ¹H and ¹³C NMR Data: While experimental data is not available, a predicted summary of the NMR data is presented below.
| Technique | Expected Chemical Shift (δ) Range | Key Predicted Signals |
| ¹H NMR | 7.0 - 9.0 ppm (Aromatic), ~4.0 ppm (Aliphatic) | Complex multiplets in the aromatic region; a singlet for the CH₂ group at C7. |
| ¹³C NMR | 110 - 150 ppm (Aromatic), ~37 ppm (Aliphatic) | 17 distinct signals; C5 signal shifted due to bromine; C7 signal in the aliphatic region. |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Isotopic Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision.
For this compound (C₁₇H₁₁Br), HRMS would confirm the molecular formula by providing an exact mass. A key feature in the mass spectrum would be the isotopic pattern characteristic of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion (M⁺) and the (M+2)⁺ ion that are separated by two mass units and have almost equal intensity. The parent compound, 7H-benzo[c]fluorene, has a molecular weight of approximately 216.28 g/mol nist.govnih.govwikipedia.org. The addition of a bromine atom would increase this mass significantly.
Expected HRMS Data:
| Ion | Expected m/z | Relative Intensity | Significance |
| [C₁₇H₁₁⁷⁹Br]⁺ | ~294.00 | ~100% | Molecular ion with ⁷⁹Br isotope. |
| [C₁₇H₁₁⁸¹Br]⁺ | ~296.00 | ~98% | Molecular ion with ⁸¹Br isotope. |
Ultraviolet-Visible and Near-Infrared (UV-Vis-NIR) Absorption Spectroscopy for Electronic Transitions
UV-Vis-NIR spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The extended π-conjugated system of this compound is expected to give rise to strong absorptions in the UV and possibly the visible region.
The spectrum would likely exhibit multiple absorption bands characteristic of polycyclic aromatic hydrocarbons. These bands arise from π→π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. The bromine atom, being a chromophore-modifying group, could cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the parent 7H-benzo[c]fluorene.
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its structure.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a molecule.
The IR spectrum of this compound would be expected to show several characteristic absorption bands:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methylene (CH₂) group at C7, expected just below 3000 cm⁻¹.
C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
C-Br stretching: A strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, which would be a key indicator of the bromine substituent.
Applications in Organic Electronic Materials and Advanced Technologies
Development of Organic Light-Emitting Diodes (OLEDs) and Display Technologies
Derivatives of 5-Bromo-7H-benzo[c]fluorene are instrumental in the development of materials for Organic Light-Emitting Diodes (OLEDs). The core benzo[c]fluorene structure imparts crucial electronic and thermal properties to materials used in these devices. The bromine atom provides a reactive site for cross-coupling reactions, allowing chemists to attach various functional groups and construct larger, more complex molecules. This versatility is fundamental for creating host materials, charge transport layers, and emissive compounds that dictate the performance of an OLED device. nbinno.com
For instance, spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF)-based materials, which can be synthesized from brominated benzo[c]fluorene precursors, have been developed as highly efficient blue host and dopant materials for OLEDs. researchgate.netresearchgate.net By reacting 5-bromo-spiro[fluorene-7,9′-benzofluorene] with phenyl boronic acid via a Suzuki coupling reaction, researchers have synthesized 5-phenyl-spiro[fluorene-7,9′-benzofluorene], a blue host material. researchgate.net Similarly, novel spiro-type blue host materials like 5-naphthyl-spiro[fluorene-7,9′-benzofluorene] have been successfully synthesized and used in blue OLEDs. researchgate.net
The performance of OLEDs often depends on the specific molecular architecture of the organic materials used. In one study, blue OLEDs were fabricated using a 5-naphthyl-spiro[fluorene-7,9′-benzofluorene] host doped with a blue dopant material. researchgate.net These devices exhibited blue electroluminescence at 444 nm and 448 nm. researchgate.net A high efficiency of 3.4 cd/A at 5V was achieved for one of the devices, with CIE (Commission Internationale de l'éclairage) coordinates of (0.15, 0.08), indicating a deep blue emission. researchgate.net Another study reported blue OLEDs using different SBFF-based host materials doped with N,N-diphenyl-N',N'-diphenyl-SBFF-5,9-diamine, achieving luminance efficiencies of 4.58 and 4.88 cd/A with blue electroluminescence spectra peaking at 458 nm and 463 nm. researchgate.net
The methyl groups often incorporated at the 7-position of the benzo[c]fluorene core, as seen in derivatives like 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene, enhance the compound's stability and processability. nbinno.com These groups help prevent undesirable intermolecular interactions and improve solubility in organic solvents, which is crucial for solution-based manufacturing processes common in OLED production. nbinno.com The purity of these intermediates is paramount, as even trace impurities can significantly diminish the efficiency, color purity, and operational lifetime of the final OLED device. nbinno.com
| Device Host Material | Dopant Material | Emission Peak (nm) | Luminance Efficiency (cd/A) | CIE Coordinates (x, y) |
| 5-naphthyl-spiro[fluorene-7,9′-benzofluorene] (BH-1SN) | 5% BH-1DPA | 444 | - | (0.15, 0.08) |
| 5-naphthyl-spiro[fluorene-7,9′-benzofluorene] (BH-1SN) | 5% BD-1 | 448 | 3.4 | - |
| 9-phenyl-SBFF (BH-4P) | BD-6DPA | 458 | 4.58 | - |
| 5,9-diphenyl-SBFF (BH-6DP) | BD-6DPA | 463 | 4.88 | - |
| 9-(10-phenylanthracene-9-yl)SBFF (BH-9PA) | DSA-Ph | 468 | 7.03 | - |
| 9-(10-phenylanthracene-9-yl)SBFF (BH-9PA) | BD-6MDPA | 464 | 6.60 | - |
Utilization in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)
While direct applications of this compound in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) are not as extensively documented as in OLEDs, the broader class of fluorene-based materials is highly relevant to these fields. The tunable electronic properties and robust nature of the fluorene (B118485) scaffold make it an excellent candidate for designing organic semiconductors for these applications.
In the field of OPVs, the efficiency of devices is heavily dependent on the properties of the donor and acceptor materials in the active layer. Fluorination of organic semiconductor backbones is a common strategy to lower the Highest Occupied Molecular Orbital (HOMO) energy level, which can lead to higher open-circuit voltages in solar cells. acs.orgacs.org For example, low band gap polymers incorporating fluoro-benzoselenadiazole have been synthesized for use in high-efficiency organic solar cells. researchgate.net The principles of tuning energy levels through halogenation are directly applicable to derivatives of this compound. The introduction of bromine allows for subsequent chemical reactions to incorporate various electron-donating or electron-withdrawing groups, thereby tailoring the material's properties for optimal performance in OPV devices. acs.org
In the context of OFETs, which are key components of flexible electronics, organic semiconductors are used as the active channel material. rsc.org The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used. acs.org Materials based on fused aromatic rings, similar to the benzo[c]fluorene structure, are often employed. For instance, donor-acceptor semiconductors incorporating thieno[3,2-b]pyrrole and benzo[c] chemicalbook.comnih.govmdpi.comthiadiazole have been synthesized and tested in OFETs. acs.org The ability to create well-ordered molecular packing and crystalline domains is crucial for efficient charge transport, a property that can be influenced by the functionalization of the core molecule. acs.org The versatility of this compound as a building block allows for the synthesis of novel organic semiconductors with potentially high charge mobility for OFET applications.
Engineering of Organic Electroactive Materials
This compound serves as a key intermediate in the engineering of a wide array of organic electroactive materials. These materials are defined by their ability to transport charge and/or interact with light, making them suitable for various electronic applications. The benzo[c]fluorene core provides a rigid, planar, and extended π-conjugated system, which is a prerequisite for efficient charge carrier mobility. nbinno.com
The bromine atom on the fluorene framework is the key to its utility in engineering new materials. It acts as a versatile chemical handle, enabling the introduction of different functional groups through common organic reactions like Suzuki and Sonogashira couplings. nbinno.commdpi.com This functionalization allows for the precise tuning of the material's electronic properties, such as its HOMO and LUMO energy levels, and consequently its band gap. researchgate.net By strategically adding electron-donating or electron-withdrawing groups, chemists can design materials with specific properties, for example, to act as hole-transporting or electron-transporting layers in electronic devices. nbinno.com
Fluorene and its derivatives have been extensively studied for various photonic and optoelectronic applications, including light-emitting diodes, solar cells, and sensors. researchgate.net The ability to modify the main chain and side chains of fluorene-based polymers allows for systematic control over their optical and electronic properties. researchgate.net This level of control is essential for the rational design of new organic electroactive materials with tailored functionalities for advanced technological applications.
Role as Building Blocks for Complex Organic Architectures and Nanocarbons
The reactivity of the bromine atom in this compound makes it an excellent building block for the synthesis of complex organic architectures and nanocarbon materials. nbinno.com The construction of these large, well-defined molecules is a significant area of research in materials science, with potential applications in nanoelectronics and beyond.
Through cross-coupling reactions, this compound can be used to create larger, π-extended systems. nbinno.com This bottom-up approach to synthesizing nanocarbon structures allows for precise control over the final product's size, shape, and electronic properties. For example, derivatives of benzo[c]fluorene can be used in the synthesis of nanographenes containing non-hexagonal rings, such as pentagons and heptagons. nih.gov These "defective" nanographenes exhibit intriguing physicochemical properties compared to their all-hexagonal counterparts due to the perturbation of the π-electron system. researchgate.net
The synthesis of such complex molecules often involves multi-step processes where brominated precursors are key intermediates. For instance, in the synthesis of certain benzo-extended cyclohepta[def]fluorene derivatives, key dialdehyde (B1249045) intermediates were synthesized via Suzuki coupling reactions, a common reaction for bromo-aromatic compounds. nih.gov The ability to use molecules like this compound as starting materials is crucial for the atomically precise synthesis of novel nanocarbon materials with unique topologies and functionalities. nii.ac.jp
Tuning of Optoelectronic Properties in Fluorene-Based Chromophores
A key application of this compound is in the synthesis of fluorene-based chromophores with tunable optoelectronic properties. The extended π-conjugation of the benzo[c]fluorene system facilitates efficient charge carrier mobility and influences the material's light absorption and emission characteristics. nbinno.com By chemically modifying this core structure, researchers can precisely control the color of emitted light and other key properties. nbinno.com
The introduction of different substituents at the bromine position can significantly alter the electronic structure of the molecule. For example, attaching electron-donating groups can raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO level. 20.210.105 This allows for the fine-tuning of the energy gap, which determines the wavelength of light absorbed and emitted by the chromophore. nih.gov This principle has been demonstrated in various fluorene-based systems where the attachment of different functional groups led to a range of emission colors, from blue to red. 20.210.105
Studies on fluorene-based donor-acceptor dyes have shown that structural variations, such as the strength of the donor group and the length of the linker, have a pronounced effect on the charge transfer properties of the molecule. nih.gov This ability to tune properties is essential for creating materials for specific applications. For instance, in OLEDs, different colors are needed for full-color displays, and this can be achieved by using different chromophores synthesized from a common precursor like this compound. The electrochemical reduction of fluorene-based polymers has also been shown to be a viable method for tuning their optical and electrochemical properties. nih.gov
| Compound/Polymer | Modification | Effect on Optoelectronic Properties |
| Poly(9-fluorenone-alt-9,9-dioctylfluorene) | Electrochemical reduction of carbonyl group | Tunable optical and electrochemical properties |
| Fluorene-co-alt-phenylene polymer | Attachment of electron-donating alkoxy groups | Spectral red shift, slightly decreased HOMO and increased LUMO levels |
| Fluorene-co-alt-phenylene polymer | Attachment of electron-withdrawing ester groups | Obvious blue shift in absorption, decrement in both HOMO and LUMO levels |
| Fluorene-9-ylidene based dyes | Varying donor strength and linker length | Influences charge transfer properties and absorption spectra |
Q & A
Q. What are the optimal synthetic routes for preparing 5-Bromo-7H-benzo[c]fluorene with high purity?
Synthesis typically involves bromination of 7H-benzo[c]fluorene using electrophilic aromatic substitution. Key considerations include:
- Reagent selection : Use N-bromosuccinimide (NBS) in non-polar solvents (e.g., CCl₄) under controlled temperature (40–60°C) to minimize side reactions like dibromination .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity. Monitor purity via HPLC using a C18 column and UV detection at 254 nm .
Q. How do researchers validate the structural integrity of this compound post-synthesis?
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- HPLC-UV/FLD : Use a reverse-phase C18 column with isocratic elution (acetonitrile/water, 70:30). Fluorescence detection (ex: 290 nm, em: 330 nm) enhances sensitivity in environmental samples .
- GC-MS : Derivatize with trimethylsilyl groups to improve volatility. Monitor fragment ions at m/z 287 (parent ion) and 207 (loss of Br) .
Advanced Research Questions
Q. How does bromination at the 5-position influence the electronic and reactivity profile of 7H-benzo[c]fluorene?
- Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling at the 4-position) .
- Reactivity studies : Compare hydrogenation rates with unsubstituted fluorene. Bromine reduces catalytic hydrogenation efficiency due to steric hindrance and electronic deactivation (e.g., <10% conversion at 300°C vs. 50% for fluorene) .
Q. What contradictions exist in reported thermodynamic properties of this compound, and how can they be resolved?
- Melting point variability : Literature reports range from 180–190°C. Discrepancies arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify pure phases and confirm via X-ray crystallography .
- Solubility data : Conflicting solubility in DMSO (20–30 mg/mL) may stem from moisture content. Standardize measurements using Karl Fischer titration for solvent dryness .
Q. How can researchers mitigate degradation of this compound during long-term storage?
- Storage conditions : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photolytic debromination and oxidation. Add stabilizers like BHT (0.1%) to inhibit radical formation .
- Stability monitoring : Track degradation via monthly HPLC analysis. Degradation products (e.g., 7H-benzo[c]fluoren-5-ol) elute earlier than the parent compound .
Q. What role does this compound play in environmental PAH analysis, and how is it detected?
- Biomarker utility : It serves as a tracer for incomplete combustion of brominated flame retardants. Detect in particulate matter using LC-MS/MS with MRM transitions (m/z 287 → 207) .
- Sample preparation : Extract with accelerated solvent extraction (ASE) using dichloromethane, followed by cleanup with silica gel SPE cartridges .
Methodological Notes
- Controlled bromination : Use substoichiometric NBS to avoid over-bromination. Reaction progress is monitored via TLC (Rf = 0.4 in hexane/EtOAc 9:1) .
- Cross-validation : Combine NMR, MS, and elemental analysis to address structural ambiguities .
- Environmental safety : Follow REACH guidelines for handling brominated PAHs, including waste neutralization with activated charcoal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
